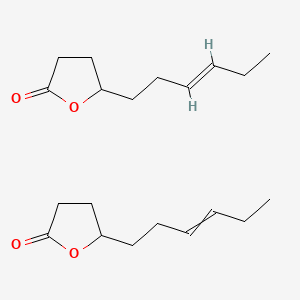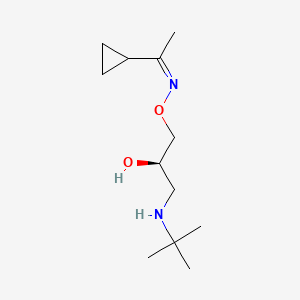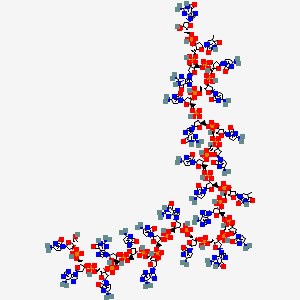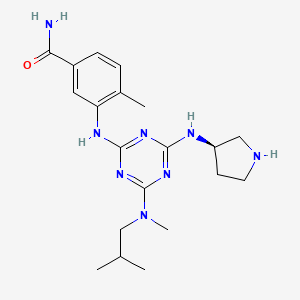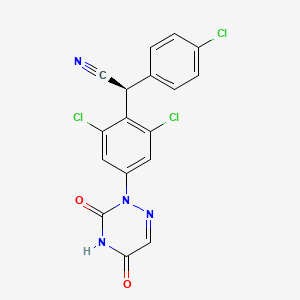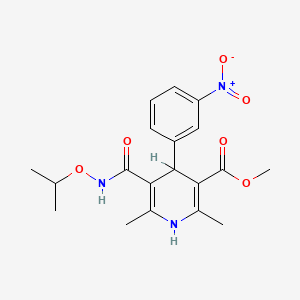
3-Hydroxybenzidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxybenzidine is an organic compound with the molecular formula C12H12N2O. It is a derivative of benzidine, characterized by the presence of a hydroxyl group at the third position of the benzidine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzidine can be synthesized through several methods. One common approach involves the reduction of 3-nitrobenzidine, which is then followed by a diazotization reaction and subsequent reduction to yield this compound . The reaction conditions typically involve the use of reducing agents such as sodium dithionite or iron powder under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of catalytic hydrogenation is also common, where hydrogen gas is used in the presence of a catalyst like palladium on carbon to reduce nitrobenzidine derivatives to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxybenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxybenzidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and as a precursor for various chemical compounds
Wirkmechanismus
The mechanism by which 3-Hydroxybenzidine exerts its effects involves its interaction with cellular components. It can form reactive intermediates that bind to DNA, leading to mutagenic effects. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Benzidine: Lacks the hydroxyl group present in 3-Hydroxybenzidine.
3,3’-Dichlorobenzidine: Contains chlorine atoms instead of a hydroxyl group.
4-Aminobiphenyl: Similar structure but lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
3366-54-9 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
2-amino-5-(4-aminophenyl)phenol |
InChI |
InChI=1S/C12H12N2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H,13-14H2 |
InChI-Schlüssel |
CSXIQWQKAJYFAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


